molecular formula C19H17NO2 B1206714 1-Piperidinoanthraquinone CAS No. 4946-83-2

1-Piperidinoanthraquinone

Cat. No.: B1206714
CAS No.: 4946-83-2
M. Wt: 291.3 g/mol
InChI Key: KKECLMYNUGARQZ-UHFFFAOYSA-N
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Description

1-Piperidinoanthraquinone is an organic compound with the molecular formula C₁₉H₁₇NO₂. It is a derivative of anthraquinone, where a piperidine group is attached to the anthraquinone structure. This compound is known for its applications in various fields, including photochemistry and dye manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperidinoanthraquinone can be synthesized through the reaction of anthraquinone with piperidine. The reaction typically involves heating anthraquinone with piperidine in the presence of a suitable solvent, such as ethanol or dimethylformamide. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperidinoanthraquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-piperidinoanthraquinone involves its interaction with various molecular targets. In biological systems, it can undergo redox reactions mediated by enzymes such as cytochrome P-450. These reactions can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidinoanthraquinone is unique due to its specific substitution pattern, which imparts distinct photochemical and redox properties. This makes it particularly useful in applications requiring specific light absorption and redox behavior .

Properties

IUPAC Name

1-piperidin-1-ylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECLMYNUGARQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197796
Record name 1-Piperidinoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-83-2
Record name 1-Piperidinoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinoanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinoanthraquinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7F2L3X6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the photochemical properties of 1-piperidinoanthraquinone?

A: this compound exhibits interesting photochemical behavior. In anaerobic solutions and on nylon films, it undergoes photoreduction to the corresponding anthrahydroquinone when exposed to near-ultraviolet and visible light. [] This photoreduction proceeds through an electron transfer mechanism involving the upper excited nπ triplet state of the molecule, specifically the T2(3nπ) level. [] Interestingly, the rate of deactivation from this T2 level is unusually slow. [] It's important to note that earlier reports of wavelength-dependent photoreactivity of this compound were later attributed to impurity sensitization by trace amounts of 1-chloroanthraquinone. []

Q2: How does this compound interact with cytochrome P-450 enzymes?

A: Research indicates that this compound is metabolized by cytochrome P-450 enzymes in rat liver microsomes. [, ] The primary product of this oxidation is (N-antraquinone-1)-delta-aminovaleric acid, suggesting the involvement of cytochrome P-450 in opening the piperidine ring. [] Spectral studies suggest a type I binding interaction between this compound and cytochrome P-450. [] This interaction has been further characterized by determining kinetic parameters such as the binding constant (Ks) and the Michaelis-Menten constant (Km) in both control and induced microsomes. []

Q3: Does the protonation state of this compound affect its properties?

A: Yes, the protonation state of this compound significantly impacts its photochemical behavior. While the longest-wavelength absorption band of the unprotonated form is charge-transfer in nature, protonation leads to a shift to an n→π* transition. [] This change in electronic configuration results in distinct photosensitizing properties between the protonated and unprotonated forms. []

Q4: Does this compound cause photodegradation of textile fibers?

A: Studies show that this compound does not sensitize the photochemical degradation of nylon or cellulose acetate yarn. [] This finding suggests that there is no direct correlation between a dye's susceptibility to photoreduction and its ability to induce photodegradation of textile fibers. []

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